

Application Note: High-Impact Green/Fruity Modulation using Methyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Methyl oct-2-enoate

CAS No.: 7367-81-9

Cat. No.: B3029646

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Executive Summary & Chemical Identity[1]

Methyl (E)-oct-2-enoate (FEMA 3712) is a potent

-unsaturated ester utilized critically in modern flavor formulation to impart realistic "green" and "cooked fruit" nuances. Unlike its saturated counterparts, the double bond at the C2 position confers a sharp, diffusive lift essential for reconstructing the profiles of pear, pineapple, and melon.

This guide provides advanced protocols for the characterization, formulation, and stability testing of Methyl (E)-oct-2-enoate. It specifically addresses the distinction between this alkene (safe, GRAS) and its alkyne analog (Methyl 2-octynoate, FEMA 2729), which is a known sensitizer, ensuring both regulatory compliance and sensory excellence.

Chemical Profile

Property	Specification
IUPAC Name	Methyl (E)-oct-2-enoate
Common Name	Methyl trans-2-octenoate
CAS Number	7367-81-9 (trans-isomer); 2396-85-2 (general)
FEMA Number	3712
Molecular Weight	156.22 g/mol
LogP	~3.0 (Lipophilic)
Odor Profile	Sharp green, fatty, pear-skin, cooked pineapple, unripe melon. ^{[1][2][3]}
Natural Occurrence	Pyrus communis (Pear), Ananas comosus (Pineapple), Soursop.

Application Areas & Mechanistic Insight

The "Green" Mechanism

Methyl (E)-oct-2-enoate functions as a sensory bridge. In fruit flavors, there is often a gap between the highly volatile top notes (acetates, butyrates) and the heavy lactonic base notes. Methyl (E)-oct-2-enoate fills this middle-to-top gap.

- Pear: It simulates the "skin" note, preventing the flavor from tasting like simple candy.
- Pineapple: It provides the "sharpness" found in the core of the fruit, contrasting with the sweet flesh.
- Tropical: It enhances the realistic "unripe" character in mango and papaya accords.

Regulatory Distinction (Crucial)

Warning: Do not confuse FEMA 3712 (Methyl 2-octenoate) with FEMA 2729 (Methyl 2-octynoate / Methyl Heptene Carbonate).

- FEMA 3712 (Alkene): GRAS, widely used in food.^[3]

- FEMA 2729 (Alkyne): Severe skin sensitizer, restricted in fragrance (IFRA), and strictly regulated in flavor.
- Expert Insight: Using the alkene (3712) offers a safer regulatory profile while maintaining the desired green/violet leaf nuance.

Experimental Protocols

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Characterization

Objective: To determine the Odor Activity Value (OAV) of Methyl (E)-oct-2-enoate in a complex fruit matrix.

Materials:

- Agilent 7890B GC with Olfactory Port (ODP 3).
- Column: DB-WAX UI (30m x 0.25mm x 0.25 μ m).
- Standard: Methyl (E)-oct-2-enoate (>98% purity).
- Matrix: Clarified Pear Juice (stripped of volatiles via rotary evaporation).

Methodology:

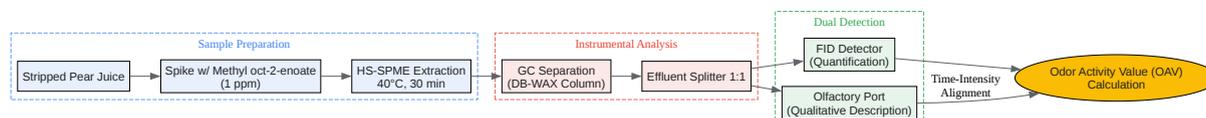
- Standard Preparation: Prepare a dilution series of Methyl (E)-oct-2-enoate in ethanol (10, 50, 100, 500 ppm).
- Spiking: Spike the stripped pear juice matrix with the standard to achieve a final concentration of 1 ppm.
- Extraction: Perform Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber for 30 min at 40°C.
- Analysis: Inject splitless. Oven ramp: 40°C (2 min) -> 5°C/min -> 230°C.
- Detection: Split effluent 1:1 between FID and Sniffing Port.

- Human Panel: Three trained assessors record odor intensity (scale 0-5) and description at the retention time (RT).

Acceptance Criteria:

- The compound must elute as a distinct peak with a "Green/Pear" descriptor.
- Odor Detection Threshold (ODT) in air should be validated against literature (~2-5 ng/L).

Visualization: GC-O Workflow



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Figure 1: GC-O workflow for correlating chemical retention time with sensory impact.

Protocol 2: Formulation of "Green Pear" Accord

Objective: To demonstrate the impact of Methyl (E)-oct-2-enoate in a flavor compound.

Base Formulation (Control):

- Isoamyl Acetate: 40% (Sweet, Banana/Pear)
- Ethyl Deca-2,4-dienoate: 5% (Pear flesh)
- Ethyl Acetate: 10% (Ethereal lift)
- Propylene Glycol (Solvent): 45%

Experimental Variable:

- Add Methyl (E)-oct-2-enoate at 0.5% to the Base.

Procedure:

- Weighing: Weigh all ingredients into a glass vial with a Teflon-lined cap.
- Mixing: Vortex for 30 seconds.
- Maturation: Allow the mixture to rest for 24 hours at 4°C to reach equilibrium.
- Evaluation: Dilute 0.05% of the flavor in a 5% sucrose solution.

Sensory Result:

- Control: Sweet, candy-like, lacking dimension.
- Experimental: Authentic skin note, "crunchy" green texture, increased freshness.

Protocol 3: Stability in Acidic Beverage Base

Objective: To assess the hydrolytic stability of the

-unsaturated ester bond in a low pH environment.

Conditions:

- Medium: Citric Acid solution (pH 3.0).
- Concentration: 10 ppm Methyl (E)-oct-2-enoate.
- Stress: Incubation at 40°C for 4 weeks (Accelerated Aging).

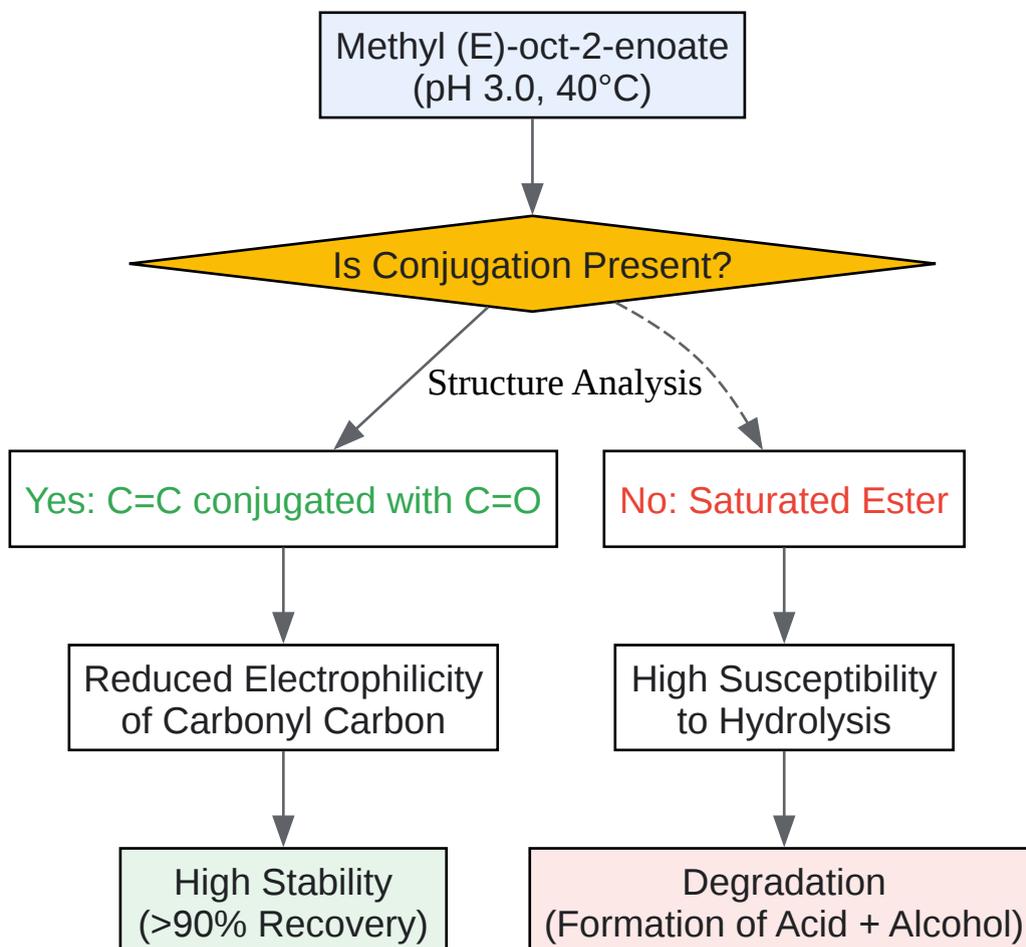
Analysis Method:

- Extract 10mL aliquots at Day 0, 7, 14, and 28.
- Extract into Hexane (1:1 ratio).

- Analyze via GC-MS for the parent peak and potential hydrolysis products (2-Octenoic acid).

Expected Outcome: Methyl (E)-oct-2-enoate exhibits superior stability compared to saturated esters due to the conjugation of the double bond with the carbonyl group, which reduces susceptibility to nucleophilic attack (hydrolysis) at pH 3.0. Expect >90% recovery after 4 weeks.

Visualization: Stability Logic



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Figure 2: Mechanistic logic explaining the hydrolytic stability of conjugated esters.

Quantitative Data Summary

FEMA Usage Limits (FEMA 3712)

Food Category	Average Usual (ppm)	Average Maximum (ppm)
Baked Goods	3.0	7.5
Beverages (Non-Alc)	0.5	1.5
Gelatins/Puddings	1.0	3.0
Hard Candy	2.0	7.5
Chewing Gum	1.0	5.0

Data Source: FEMA GRAS Publication 13^[1]^[2]^[3]

Physicochemical Properties

Parameter	Value
Boiling Point	79°C @ 10 mmHg
Flash Point	79°C (Closed Cup)
Specific Gravity	0.894 – 0.904
Refractive Index	1.437 – 1.447

References

- FEMA Flavor Ingredient Library.Methyl 2-octenoate (FEMA 3712).^[3] Flavor and Extract Manufacturers Association.^[3]^[4] [\[Link\]](#)
- The Good Scents Company.Methyl (E)-2-octenoate Data Sheet.^[3][\[Link\]](#)
- PubChem.Methyl 2-octenoate Compound Summary. National Library of Medicine. [\[Link\]](#)^[5]
- JECFA.Evaluation of Certain Food Additives: Methyl trans-2-octenoate. WHO Technical Report Series. [\[Link\]](#)^[3]
- Bedoukian Research.Methyl 2-Octenoate (High Trans) Technical Data.[\[Link\]](#)

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Sources

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